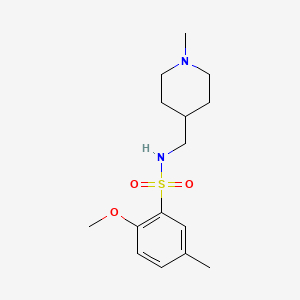

2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

2-Methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the 2-position, a methyl group at the 5-position, and a 1-methylpiperidin-4-ylmethyl substituent on the sulfonamide nitrogen. Its synthesis and characterization would typically involve crystallographic methods (e.g., SHELX programs for refinement ) and spectroscopic analyses.

Properties

IUPAC Name |

2-methoxy-5-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-4-5-14(20-3)15(10-12)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELFRJPBHHFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxy-5-methylbenzenesulfonyl chloride and 1-methylpiperidine.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-methoxy-5-methylbenzenesulfonyl chloride is reacted with 1-methylpiperidine in an appropriate solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until completion.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-methoxy-5-methylbenzenesulfonic acid.

Reduction: Formation of 2-methoxy-5-methylbenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the piperidine moiety may interact with various receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidinylmethyl-Substituted Analogues

Compound A : 4-Methyl-N-[2-[[4-(1-methylpiperidin-4-yl)oxyphenoxy]methyl]phenyl]thieno[3,2-b]pyrrole-5-carboxamide (PDB: 5LGT)

- Structural Differences: Core scaffold: Thienopyrrole carboxamide vs. benzenesulfonamide. Piperidine linkage: Ether-oxygen bridge vs. direct methylene linkage.

- Compound A is a known inhibitor of lysine-specific histone demethylase 1A (LSD1), with its piperidinylmethyl group contributing to hydrophobic interactions in the enzyme’s binding pocket .

Compound B : 3-Bromo-N-((1-methylpiperidin-4-yl)methyl)benzamide (CAS: 953960-78-6)

- Structural Differences :

- Benzamide vs. benzenesulfonamide.

- Bromine substitution vs. methyl/methoxy groups on the benzene ring.

- Functional Implications :

Sulfonamide Derivatives with Heterocyclic Substituents

Compound C : N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

- Structural Differences :

- Pyrimidinylsulfanyl group vs. piperidinylmethyl group.

- Bromine substituent on pyrimidine vs. methyl group on benzene.

Substitution Patterns on the Benzene Ring

| Feature | Target Compound | Compound C | Compound B |

|---|---|---|---|

| Position 2 | Methoxy | Methoxy | N/A (benzamide core) |

| Position 5 | Methyl | Bromine (on pyrimidine) | Bromine (on benzene) |

| Sulfonamide Substituent | 1-Methylpiperidin-4-ylmethyl | Pyrimidinylsulfanyl | N/A (benzamide) |

- Methyl groups improve metabolic stability compared to halogens like bromine.

Research Findings and Hypotheses

- Solubility and Bioavailability : The sulfonamide group likely improves water solubility compared to benzamide derivatives (e.g., Compound B) but may reduce membrane permeability relative to carboxamides.

- Synthetic Accessibility : Brominated analogs (e.g., Compound C) require specialized handling, whereas the target compound’s methyl/methoxy groups simplify synthesis and reduce toxicity risks .

Biological Activity

2-Methoxy-5-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, with the CAS number 953207-08-4, is a sulfonamide compound that has garnered attention for its potential biological activities. This compound features a methoxy group, a methyl group, and a piperidine moiety, which contribute to its pharmacological properties. The biological activity of this compound is primarily linked to its mechanism of action in inhibiting bacterial growth and possibly affecting other cellular processes.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₄N₂O₃S |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | 953207-08-4 |

The compound's structure includes a sulfonamide functional group, which is known for its ability to mimic para-aminobenzoic acid (PABA), an essential substrate in folate synthesis in bacteria. This mimicry allows sulfonamides to inhibit the enzyme dihydropteroate synthase, disrupting folic acid production and leading to bacterial cell death.

Antimicrobial Activity

Research indicates that sulfonamides like this compound exhibit significant antimicrobial activity . The mechanism involves:

- Inhibition of Folate Synthesis : By mimicking PABA, the compound inhibits the dihydropteroate synthase enzyme, crucial for bacterial folate synthesis.

- Broad Spectrum of Activity : Studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, although specific data on this compound is limited.

Antitumor Potential

Recent studies have explored the anticancer properties of compounds containing piperidine and sulfonamide moieties. The potential mechanisms include:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by enhancing caspase activity.

- Cell Cycle Arrest : Certain derivatives can cause cell cycle arrest in cancer cells, leading to reduced proliferation.

Study on Structure-Activity Relationships (SAR)

A study focused on the SAR of sulfonamides indicated that modifications to the piperidine ring significantly influence biological activity. The presence of additional substituents on the benzene ring can enhance potency and selectivity against target enzymes or receptors.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Activity Level |

|---|---|---|

| 2-Methoxy-5-methylbenzenesulfonamide | Folate synthesis inhibition | Moderate |

| N-((1-Methylpiperidin-4-yl)methyl)benzenesulfonamide | Folate synthesis inhibition | Low |

| 2-Methoxybenzenesulfonamide | Folate synthesis inhibition | Low |

The unique combination of functional groups in this compound enhances its biological activity compared to structurally similar compounds.

Future Research Directions

Further investigations are warranted to explore:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects on microbial and cancer cells.

- Combination Therapies : Evaluating synergistic effects with existing antimicrobial or anticancer agents could enhance therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.